
3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Overview
Description
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Amino-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced amine derivatives.
Common Reagents and Conditions: Typical reagents include reducing agents (LiAlH4, NaBH4), oxidizing agents (KMnO4, CrO3), and catalysts (Pd/C for hydrogenation). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure desired outcomes.
Major Products: The major products formed from these reactions include various substituted amines, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects. For instance, it is being investigated for its potential as an anticancer agent due to its selective inhibitory activity against L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells .
Case Studies
- Neurological Disorders : Research indicates that (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid can modulate neurotransmitter activity, making it valuable for understanding and treating conditions such as depression and anxiety .
- Antitumor Activity : Studies have shown that compounds derived from this amino acid can inhibit tumor growth by targeting LAT1, suggesting its potential in cancer therapy .
Biochemical Research
Amino Acid Metabolism Studies
Researchers utilize this compound to explore amino acid metabolism and its effects on cellular processes. Its role in modulating neurotransmitter activity aids in understanding brain function and related diseases .
Mechanistic Insights
The compound's interaction with specific enzymes and receptors provides insights into biochemical pathways related to protein synthesis and signal transduction .
Agricultural Chemistry
Plant Growth Regulation
(S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid is being explored for its potential as a plant growth regulator. Preliminary studies suggest that it may enhance crop yields and resistance to pests, contributing to more sustainable agricultural practices .
Analytical Chemistry
Standardization in Analytical Methods
The compound is employed as a standard in various analytical techniques, including chromatography. Its use ensures accurate measurement of related compounds in complex mixtures, facilitating quality control in pharmaceutical manufacturing .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
3-Amino-3-(2,4-dichlorophenyl)propanoic acid can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
3-Amino-3-(2,4-dichlorophenyl)propanoic acid (commonly referred to as DCPAA) is an organic compound with significant potential in medicinal chemistry. Its molecular formula is CHClNO, and it features a dichlorophenyl moiety, which enhances its biological activity. This article explores the biological activities of DCPAA, including its interactions with various biological targets, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 234.08 g/mol
- Functional Groups : Amino group, carboxylic acid group, dichlorophenyl group
The presence of chlorine atoms in the phenyl group contributes to the compound's reactivity and biological activity, making it a candidate for further pharmacological studies.
Enzyme Interactions
DCPAA has been studied for its interactions with specific enzymes and receptors. Research indicates that it may modulate cellular signaling pathways and influence enzyme activity related to amino acid metabolism and protein synthesis. However, detailed mechanisms of action remain to be fully elucidated.
Anticancer Potential
Preliminary findings suggest that DCPAA may exhibit anticancer properties through its influence on cancer cell signaling pathways. Similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential for development as anticancer agents .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of DCPAA to evaluate their biological activities, focusing on their effects on cancer cell lines. The results indicated that specific modifications to the dichlorophenyl group could enhance cytotoxicity against certain cancer types. The study highlighted the importance of structure-activity relationships in developing effective therapeutic agents .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of structurally similar compounds to DCPAA. The results showed significant inhibition zones against tested organisms, suggesting that modifications to the dichlorophenyl moiety could lead to improved antimicrobial efficacy. This underscores the potential for DCPAA derivatives in treating bacterial infections .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | Chiral variant | Specific chiral configuration affecting biological activity |
2,4-Dichlorophenoxyacetic acid | Contains a dichlorophenyl group | Primarily used as a herbicide |
3-Amino-3-phenylpropanoic acid | Lacks dichloro substitution | Simpler structure without halogen substituents |
The unique characteristics of DCPAA arise from its specific chiral configuration and the presence of the dichlorophenyl group, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344867 | |
Record name | 3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152606-17-2 | |
Record name | 3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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